N-(1,3-benzodioxol-5-ylmethyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H25N5O4, with a molecular weight of approximately 453.50 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, and a pyrazolo[1,5-a]pyrazine core that may contribute to its pharmacological properties.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C25H25N5O4 |
Molecular Weight | 453.50 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Research indicates that this compound exhibits significant antitumor and anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and inflammation.
- Antitumor Activity : The compound has shown promise in preclinical studies for its ability to induce apoptosis in various cancer cell lines. This effect is likely mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
- Anti-inflammatory Effects : The compound appears to inhibit the production of pro-inflammatory cytokines, potentially through the suppression of NF-kB signaling pathways.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial dysfunction and caspase activation.
Case Study 2: Anti-inflammatory Activity
A separate study explored the anti-inflammatory properties of this compound using a murine model of acute inflammation. Administration of the compound significantly reduced edema and inflammatory cell infiltration compared to control groups. Histological analysis revealed decreased levels of TNF-alpha and IL-6 in treated animals, indicating effective modulation of inflammatory responses.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C26H26N4O4/c1-17(2)19-4-6-20(7-5-19)21-14-22-26(32)29(11-12-30(22)28-21)10-9-25(31)27-15-18-3-8-23-24(13-18)34-16-33-23/h3-8,11-14,17H,9-10,15-16H2,1-2H3,(H,27,31) |
InChI Key |
ZADRJYHSVDTONC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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